6-Ethyl-1,1,4,4-tetramethyltetralin

Description

Historical Context and Evolution of Tetralin Derivatives in Chemical Research

The study of tetralin and its derivatives began with the production of the parent compound through the catalytic hydrogenation of naphthalene (B1677914), a process that traditionally employed nickel catalysts. wikipedia.orgatamanchemicals.com Initially, the primary interest in tetralin was its utility as a solvent and as a chemical intermediate. atamanchemicals.comnih.gov Over time, research expanded to explore the synthesis and properties of substituted tetralins.

A significant area of evolution for tetralin derivatives has been in the field of fragrance chemistry. researchgate.net In the mid-20th century, chemists began to synthesize polycyclic musk compounds, many of which featured a substituted tetralin scaffold. These synthetic musks became crucial ingredients in perfumes, cosmetics, and soaps. echemi.com The development of these compounds represented a major shift in the fragrance industry, moving from naturally sourced ingredients to laboratory-created molecules. researchgate.net

In parallel, tetralin derivatives have become important in medicinal chemistry, where the tetralin ring is a structural component of several biologically active compounds. researchgate.net Research has demonstrated the versatility of the tetralin scaffold in designing molecules for various therapeutic applications, although this article will not delve into specific medical uses. researchgate.netgoogle.com The synthesis of these complex derivatives often involves multi-step processes, including cyclization reactions and functional group manipulations. researchgate.net

Structural Characteristics and Chemical Significance of the 6-Ethyl-1,1,4,4-tetramethyltetralin Scaffold

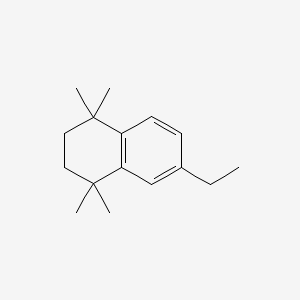

The chemical structure of this compound is defined by its name. The scaffold is a tetralin ring, which is a bicyclic system consisting of a benzene (B151609) ring fused to a cyclohexane (B81311) ring. The specific substitutions on this scaffold are:

An ethyl group (-CH₂CH₃) at position 6 of the aromatic ring.

Two methyl groups (-CH₃) at position 1 and two methyl groups at position 4 of the saturated ring, creating gem-dimethyl groups.

This highly alkylated structure imparts specific chemical properties. The presence of numerous alkyl groups makes the molecule non-polar and hydrophobic, limiting its solubility in water but allowing it to dissolve in non-polar organic solvents. solubilityofthings.com The bicyclic structure provides a rigid framework, while the gem-dimethyl groups add steric bulk. solubilityofthings.com

The primary chemical significance of this compound lies in its role as a synthetic intermediate. chemicalbook.com Its structure serves as a building block for the creation of more complex molecules. The aromatic ring can undergo further electrophilic substitution reactions, allowing for the introduction of other functional groups, which is a key step in the synthesis of its important derivatives. chemicalbook.com

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 80-81-9 | chemicalbook.com |

| Molecular Formula | C16H24 | chemicalbook.com |

| Formula Weight | 216.36 g/mol | chemicalbook.com |

| Boiling Point (estimate) | 316.8°C | chemicalbook.com |

| Density (estimate) | 0.9158 g/cm³ | chemicalbook.com |

| Refractive Index (estimate) | 1.5079 | chemicalbook.com |

Overview of Research Trajectories Pertaining to this compound and its Key Derivatives

Research involving this compound has been predominantly focused on its use in the synthesis of other compounds, particularly for the fragrance industry. chemicalbook.com It serves as a precursor in the production of one of the most well-known polycyclic musk compounds. chemicalbook.com

Key Derivatives:

7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin (AETT or Versalide): This is the most significant derivative, synthesized from this compound via a Friedel-Crafts acylation reaction. chemicalbook.com AETT, commercially known as Versalide, was widely used as a synthetic musk in perfumes, soaps, and cosmetics. echemi.comnist.gov Its chemical properties and synthesis were extensively studied due to its commercial importance. echemi.comnist.govchemeo.com

1,1,4,4-Tetramethyl-6-ethyl-7-chloromethyltetralin: This is another derivative that can be synthesized from the parent compound. lookchem.com Its research applications are less documented in public literature but it represents another pathway for functionalizing the this compound scaffold.

The research trajectory for these compounds was initially driven by commercial applications in the fragrance sector. This led to detailed studies on their synthesis, chemical properties, and spectroscopic characterization. nist.govchemeo.com

Properties of Key Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Use | Reference |

|---|---|---|---|---|---|

| 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin (AETT) | 88-29-9 | C18H26O | 258.40 | Synthetic Musk Fragrance | echemi.comnist.gov |

| 1,1,4,4-Tetramethyl-6-ethyl-7-chloromethyltetralin | 58243-84-8 | C17H25Cl | 264.84 | Chemical Intermediate | lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

6-ethyl-1,1,4,4-tetramethyl-2,3-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24/c1-6-12-7-8-13-14(11-12)16(4,5)10-9-15(13,2)3/h7-8,11H,6,9-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIOAQVQWDNBNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)C(CCC2(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058836 | |

| Record name | 6-Ethyl-1,1,4,4-tetramethyltetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80-81-9 | |

| Record name | 6-Ethyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,4,4-Tetramethyl-6-ethyltetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 6-ethyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Ethyl-1,1,4,4-tetramethyltetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ethyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations Involving 6 Ethyl 1,1,4,4 Tetramethyltetralin

Strategies for the Synthesis of the 6-Ethyl-1,1,4,4-tetramethyltetralin Nucleus

The construction of the tetralin core, a 1,2,3,4-tetrahydronaphthalene (B1681288) system, can be achieved through various synthetic routes. These methods often involve the formation of the saturated six-membered ring fused to a benzene (B151609) ring.

Friedel-Crafts reactions are a classical set of reactions that are fundamental to the synthesis of aromatic compounds, including the tetralin skeleton. Intramolecular Friedel-Crafts cyclialkylation is a powerful method for forming the saturated ring of the tetralin system. This typically involves a benzene ring with a suitable alkyl side chain containing a leaving group or a double bond, which can be activated by a Lewis acid to undergo cyclization.

For the synthesis of substituted tetralins, cascade reactions involving a Friedel-Crafts alkylation step have proven effective. For instance, a cascade Prins/Friedel-Crafts cyclization protocol can be used to create 4-aryltetralin-2-ols. nih.govbeilstein-journals.org This process involves the treatment of 2-(2-vinylphenyl)acetaldehydes with a Lewis acid like boron trifluoride etherate (BF₃·Et₂O). This generates a benzyl (B1604629) carbenium ion intermediate, which is then trapped by an electron-rich aromatic compound via a Friedel-Crafts alkylation to form the tetralin ring system. nih.govbeilstein-journals.org

Another approach involves the palladium-catalyzed cyclative C(sp³)-H/C(sp²)-H coupling of free aliphatic acids. semanticscholar.org This method allows for the construction of various scaffolds, including tetralins, using an inexpensive oxidant like sodium percarbonate. semanticscholar.org The reaction is facilitated by a specific mono-N-protected β-amino acid ligand and proceeds through a Pd(II)/Pd(IV) catalytic cycle. semanticscholar.org While not explicitly detailed for this compound, these modern methodologies represent viable strategies for the construction of such polysubstituted tetralin nuclei.

The industrial production of the basic tetralin structure often starts with the selective catalytic hydrogenation of naphthalene (B1677914). mdpi.com This process can be optimized using supercritical fluids as solvents to enhance mass transfer and increase the reaction rate, representing a step towards greener chemical synthesis. mdpi.com

The stereoselective synthesis of substituted tetralins is of significant interest, particularly for applications in medicinal chemistry where specific stereoisomers may exhibit desired biological activities. While the literature provides examples of stereoselective synthesis for certain tetralin analogues, such as heterocyclic tetraphenylethylene (B103901) analogues where the stereoconfiguration significantly impacts their luminescent properties, specific methods for the stereoselective synthesis of this compound are not prominently documented in the reviewed sources. rsc.org The development of such stereoselective routes would likely rely on chiral catalysts or auxiliaries to control the formation of stereocenters during the cyclization process.

Role of this compound as a Chemical Intermediate

The unique structure of this compound, featuring a bicyclic system with multiple alkyl substituents, makes it a valuable intermediate in organic synthesis. solubilityofthings.com Its chemical stability and defined points for further functionalization allow it to serve as a building block for more complex molecules. solubilityofthings.com

As a substituted tetralin, this compound is a precursor for a variety of derivatives. Its tetralin core is a privileged scaffold in medicinal chemistry, found in compounds with a wide range of biological activities. nih.gov For example, derivatives of the related tetrahydroquinoline structure have shown antibacterial, anticancer, and anti-inflammatory properties. researchgate.net The reactivity of the aromatic ring in this compound allows for electrophilic substitution reactions, enabling the introduction of various functional groups and the construction of more elaborate molecular architectures.

A prominent example of the utility of this compound as an intermediate is its role in the synthesis of 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin, a compound also known by the trade name Versalide or as AETT. nist.govechemi.comchemeo.comnih.govcloudfront.net This transformation is typically achieved through a Friedel-Crafts acylation reaction. In this reaction, the aromatic ring of this compound is acylated, usually with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride, to introduce the acetyl group at the 7-position.

7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin has been used as a synthetic musk in perfumes and cosmetics. echemi.com The properties of this derivative are well-documented, with a melting point of approximately 45-46.5°C and a boiling point of 130°C at 2 mm Hg. echemi.com

Table 1: Physical and Chemical Properties of 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin

| Property | Value |

|---|---|

| CAS Number | 88-29-9 |

| Molecular Formula | C₁₈H₂₆O |

| Molecular Weight | 258.40 g/mol |

| Melting Point | 45-46.5 °C |

| Boiling Point | 130 °C (at 2 mm Hg) |

| Appearance | Colorless crystals |

| Solubility | Insoluble in water; soluble in alcohol |

Data sourced from echemi.com

Reaction Mechanisms of Tetralin-Based Compound Formation and Modification

The formation and modification of tetralin-based compounds are governed by a variety of reaction mechanisms. The conversion of tetralin on zeolite catalysts, for instance, involves Brønsted and Lewis acid sites. rsc.org Strong Brønsted acid sites can facilitate the ring-opening of tetralin, while weaker sites may lead to ring-contraction to form by-products like methylindane. rsc.org Lewis acid sites can promote dehydrogenation to form naphthalene. rsc.org

In the context of derivatization, the Friedel-Crafts acylation of this compound proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst activates the acylating agent, generating a highly electrophilic acylium ion. This electrophile then attacks the electron-rich aromatic ring of the tetralin. The position of substitution is directed by the existing alkyl groups on the ring. The final step involves the loss of a proton to restore aromaticity and yield the acetylated product.

The hydrogenation of naphthalene to tetralin and its subsequent reactions are also of mechanistic interest. mdpi.com These reactions are often catalyzed by transition metals and involve the stepwise addition of hydrogen. The dehydrogenation of tetralin back to naphthalene can also occur, and this process can sometimes lead to the formation of coke on the catalyst surface due to the strong adsorption of aromatic species. mdpi.com

Advanced Analytical Methodologies for the Detection and Characterization of 6 Ethyl 1,1,4,4 Tetramethyltetralin and Its Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of semi-volatile organic compounds like tetralin derivatives. It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry, making it an indispensable tool for both qualitative and quantitative analysis.

Profiling of 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin in Environmental and Biological Samples

The identification and quantification of 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin (AETT), a prominent derivative, in environmental and biological samples are routinely accomplished using GC-MS. The methodology involves extracting the analyte from the sample matrix (e.g., water, sediment, tissue) using an appropriate solvent, followed by a potential clean-up step to remove interfering substances. The extract is then injected into the GC-MS system.

In the gas chromatograph, the compound is volatilized and separated from other components based on its boiling point and affinity for the GC column's stationary phase. Upon elution from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragmentation pattern form a mass spectrum that serves as a unique chemical fingerprint. nih.gov

The mass spectrum of AETT is distinguished by a molecular ion peak (M+) and several key fragment ions that are indicative of its structure. By operating the mass spectrometer in selected ion monitoring (SIM) mode, the instrument can be set to detect only these specific ions, significantly enhancing sensitivity and selectivity for trace-level quantification. nih.gov Isotope dilution, using a deuterated version of the analyte as an internal standard, is often employed to achieve high accuracy and precision, correcting for losses during sample preparation and analysis. mdpi.com

Table 1: Key Mass Spectral Data for 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin (AETT) via Electron Ionization (EI)

| Property | Value |

| Molecular Formula | C₁₈H₂₆O |

| Molecular Weight | 258.4 g/mol |

| CAS Registry Number | 88-29-9 |

| Major Mass-to-Charge Ratios (m/z) | 243, 215, 201, 187, 159 |

| Base Peak (Most Abundant Ion) | m/z 243 |

| Data sourced from the NIST Chemistry WebBook. nih.govresearchgate.net |

Application of Comprehensive Two-Dimensional Gas Chromatography (GC×GC-MS) for Enhanced Resolution of Tetralin Analogues

For highly complex samples containing numerous structurally similar compounds, conventional one-dimensional GC-MS may fail to achieve complete separation of all analytes. Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry offers a powerful solution by providing significantly enhanced peak capacity and resolution. nih.govtaylorandfrancis.com This technique is particularly advantageous for resolving isomeric tetralin analogues from complex matrix interferences. umanitoba.ca

In a GC×GC system, two columns with different stationary phase selectivities (e.g., nonpolar and polar) are connected in series via a modulator. The modulator traps small, sequential fractions of the effluent from the first-dimension column and rapidly re-injects them onto the second-dimension column for a fast, secondary separation. taylorandfrancis.com The result is a two-dimensional chromatogram where compounds are separated based on two independent properties, such as volatility and polarity. This structured distribution allows for the separation of compounds that would co-elute in a single-column setup. nsf.gov

When coupled with a fast-scanning mass spectrometer, such as a Time-of-Flight (ToF-MS), GC×GC-MS can generate a complete mass spectrum for every point in the 2D chromatogram. nih.govrsc.org This allows for the confident identification of individual tetralin analogues within a complex mixture, such as petroleum products or environmental extracts, which would be unachievable with conventional GC-MS. researchgate.net

High-Resolution Mass Spectrometry (GC-HRMS) in Screening for Organic Microcontaminants Including Tetralin Derivatives

High-resolution mass spectrometry (GC-HRMS) provides the ability to measure the mass-to-charge ratio of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). This capability allows for the determination of the elemental composition of an unknown compound, providing a much higher degree of confidence in its identification. GC-HRMS is a powerful tool for target, suspect, and non-target screening of organic microcontaminants, including tetralin derivatives, in various matrices.

Different GC-HRMS platforms, such as those using Time-of-Flight (TOF) or Orbitrap mass analyzers, offer distinct advantages. nsf.gov

GC-EI-QOrbitrap MS: This system combines the robust and extensive fragmentation provided by electron ionization (EI) with the high resolution and mass accuracy of the Orbitrap analyzer. The reproducible fragmentation patterns are ideal for library matching against databases like NIST, facilitating reliable identification of known and unknown compounds. It is noted for its high sensitivity in targeted analyses.

GC-APCI-IMS-QTOF MS: This setup uses a softer ionization technique, Atmospheric Pressure Chemical Ionization (APCI), which often preserves the molecular ion, crucial for determining the molecular formula. The addition of Ion Mobility Spectrometry (IMS) provides another dimension of separation based on the ion's size, shape, and charge, further enhancing specificity and reducing false positives in suspect screening workflows.

Table 2: Comparison of GC-HRMS Techniques for Screening Tetralin Derivatives

| Feature | GC-EI-QOrbitrap MS | GC-APCI-IMS-QTOF MS |

| Ionization | Hard (Electron Ionization - EI) | Soft (Atmospheric Pressure Chemical Ionization - APCI) |

| Fragmentation | Extensive, library-matchable | Minimal, preserves molecular ion |

| Primary Strength | High sensitivity for target analysis; reliable unknown identification via library search. | Minimizes false annotations in suspect screening; provides additional separation via ion mobility. |

| Separation Dimensions | GC Retention Time, Accurate Mass | GC Retention Time, Ion Mobility (CCS), Accurate Mass |

| This table summarizes the key characteristics of two advanced GC-HRMS systems for contaminant screening. |

Spectroscopic Techniques for Structural Elucidation

While GC-MS is excellent for separation and identification, spectroscopic techniques like Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are vital for the detailed structural elucidation of isolated compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis of Tetralin Derivatives

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides information about the functional groups present in the molecule. For tetralin derivatives, FT-IR is used to confirm the presence of key structural features.

The analysis of the parent compound, tetralin, reveals characteristic vibrational bands. The C-H stretching vibrations of the aromatic ring appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the saturated ring are observed just below 3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring typically produce a series of bands between 1650 and 1400 cm⁻¹. nih.gov For a derivative like 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin, a strong absorption band corresponding to the carbonyl (C=O) stretch of the acetyl group would be expected around 1685 cm⁻¹. The specific frequencies and patterns of the bands can help confirm the substitution pattern on the aromatic ring.

Table 3: General FT-IR Vibrational Frequencies for a Tetralin Core Structure

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1650 - 1400 |

| Aliphatic CH₂ Bend | ~1465 |

| Data based on general spectroscopic principles and analysis of the parent compound, tetralin. nih.govrsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies (General to tetralins)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed three-dimensional structure and conformation of molecules in solution. For tetralin derivatives, ¹H and ¹³C NMR provide information on the chemical environment of each hydrogen and carbon atom, respectively. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC, NOESY) are used to establish connectivity and spatial relationships between atoms.

Conformational studies of tetralins by NMR have shown that the saturated cyclohexene (B86901) ring typically adopts a half-chair conformation. The specific orientation (axial or equatorial) of substituents on this ring can be determined by analyzing coupling constants and through-space interactions observed in NOESY spectra. nih.govresearchgate.net For instance, the conformation of the cyclohexene ring in some tetralin isomers can exist as a mixture of two inverted half-chairs, while in others, it may be locked into a single conformation. nih.gov This detailed conformational information is crucial for understanding the molecule's interaction with biological systems. nih.gov

Advanced Sample Preparation Techniques for Tetralin Analysis (e.g., Solid Phase Micro-extraction)

The accurate analysis of 6-Ethyl-1,1,4,4-tetramethyltetralin and its derivatives often requires sophisticated sample preparation techniques that can isolate and concentrate these analytes from complex matrices. nih.gov Traditional methods like liquid-liquid extraction (LLE) are often time-consuming, require large volumes of hazardous organic solvents, and can be labor-intensive. nih.govresearchgate.net Modern analytical chemistry has moved towards miniaturized, solvent-less, or solvent-minimized techniques that are more efficient, environmentally friendly ("green"), and often provide superior sensitivity and selectivity. nih.govresearchgate.netrsc.org These advanced methods are crucial for preparing a sample so that it is compatible with sensitive analytical instruments, while also removing interfering components from the matrix and enriching the target analytes. researchgate.net

Among the most prominent of these advanced techniques is Solid Phase Micro-extraction (SPME). researchgate.net SPME is a simple, rapid, and solvent-free sample preparation method that has gained widespread acceptance for the analysis of volatile and semi-volatile organic compounds in various fields, including environmental and food analysis. researchgate.netresearchgate.net The technique is based on the partitioning of analytes from the sample matrix to a stationary phase coated onto a fused silica (B1680970) fiber. researchgate.net This fiber is typically housed in a syringe-like device for protection and easy handling. nih.gov

The core principle of SPME involves two main steps:

Extraction: The coated fiber is exposed to the sample or its headspace. Analytes partition from the sample matrix and adsorb/absorb onto the fiber coating until equilibrium is reached. nih.gov

Desorption: The fiber is then retracted and transferred to the injection port of a chromatographic instrument (typically a Gas Chromatograph, GC), where the trapped analytes are thermally desorbed for analysis. nih.gov

SPME can be performed in different modes, enhancing its versatility:

Direct Immersion (DI-SPME): The coated fiber is directly immersed in a liquid sample. This mode is suitable for less volatile analytes in clean matrices. researchgate.net

Headspace (HS-SPME): The fiber is exposed to the vapor phase (headspace) above a solid or liquid sample. HS-SPME is ideal for volatile compounds like many tetralin derivatives and is particularly useful for complex or "dirty" matrices, as it prevents non-volatile, high-molecular-weight substances from contaminating the fiber coating. researchgate.netnih.gov

Membrane-Protected SPME: A membrane is used to separate the fiber from the sample, providing additional protection from interfering matrix components, which is advantageous when analyzing complex samples like greasy water or biological fluids. nih.govnih.gov

The choice of fiber coating is critical for the selective extraction of target analytes. researchgate.net Different coatings are available, each with a different affinity for various types of compounds. Common coatings include Polydimethylsiloxane (PDMS), Polyacrylate (PA), and Divinylbenzene (DVB), or combinations thereof like PDMS/DVB. nih.gov For a non-polar compound like this compound, a non-polar coating such as PDMS would be a logical starting point for method development due to its high thermal resistance and chemical inertness. mdpi.com

The development of an SPME method for tetralin analysis requires the optimization of several key parameters to achieve high extraction efficiency and sensitivity. researchgate.net

Table 1: Key Parameters for SPME Method Development for Tetralin Analysis

| Parameter | Description | Typical Considerations for Tetralin Derivatives |

| Fiber Coating | The stationary phase on the fiber that extracts the analytes. The choice is based on the polarity of the analyte. | Non-polar coatings like Polydimethylsiloxane (PDMS) or mixed-phase coatings like PDMS/Divinylbenzene (DVB) are suitable for non-polar tetralin compounds. nih.gov |

| Extraction Mode | The method of exposing the fiber to the sample. | Headspace (HS-SPME) is often preferred for volatile and semi-volatile compounds in complex matrices to protect the fiber. researchgate.net |

| Extraction Time | The duration the fiber is exposed to the sample. This affects the amount of analyte extracted, ideally until equilibrium is reached. | Typically ranges from 15 to 60 minutes. Optimization is required to balance analysis time with extraction efficiency. researchgate.net |

| Extraction Temperature | The temperature of the sample during extraction. Higher temperatures can increase the vapor pressure of analytes, facilitating their transfer to the headspace and fiber. | Often optimized between 40°C and 80°C. Must be controlled to avoid degradation of analytes. |

| Agitation | Stirring or shaking of the sample during extraction. | Agitation (e.g., via a magnetic stirrer) reduces the time needed to reach equilibrium by accelerating mass transfer. |

| Desorption Conditions | The temperature and time used to release the analytes from the fiber into the GC inlet. | Typically set at a high temperature (e.g., 250°C - 280°C) for a few minutes to ensure complete transfer of analytes. |

Beyond SPME, other related micro-extraction techniques are also relevant for the analysis of tetralins and similar compounds:

Stir Bar Sorptive Extraction (SBSE): This technique is conceptually similar to SPME but utilizes a magnetic stir bar coated with a significantly larger volume of the stationary phase (commonly PDMS). diva-portal.org This larger phase volume (50 to 250 times more than SPME) results in a higher extraction capacity and potentially lower detection limits. diva-portal.org

Microextraction by Packed Sorbent (MEPS): MEPS is a miniaturized form of solid-phase extraction (SPE). nih.govdiva-portal.org A small amount of sorbent material (around 1 mg) is packed inside a syringe needle, through which the sample is drawn and ejected multiple times. diva-portal.org This allows for rapid cleanup and pre-concentration and can be fully automated and coupled online with chromatographic systems. nih.govdiva-portal.org

Dispersive Solid-Phase Extraction (DSPE): In DSPE, the sorbent material is dispersed directly into the sample solution. nih.gov After a period of mixing, the sorbent with the adsorbed analytes is separated by centrifugation. This method offers a large contact area between the sorbent and the sample, potentially leading to faster extraction equilibrium. nih.gov

The selection of the most appropriate sample preparation technique depends on the specific analytical objectives, the nature of the sample matrix, the concentration of the target analytes, and the available instrumentation. For the analysis of this compound and its derivatives, SPME and its related microextraction techniques offer powerful, efficient, and green alternatives to traditional methods. rsc.org

Computational Chemistry and Molecular Modeling of 6 Ethyl 1,1,4,4 Tetramethyltetralin and Its Analogues

Theoretical Prediction of Molecular Structures and Conformations

The foundation of any molecular modeling study is an accurate representation of the molecule's three-dimensional structure. Theoretical methods are employed to predict the most stable geometric arrangements (conformations) of 6-Ethyl-1,1,4,4-tetramethyltetralin and its analogues. These predictions are crucial as the molecule's shape and electronic properties dictate its physical, chemical, and biological behavior.

Computational approaches such as Molecular Mechanics (MM) and Quantum Mechanics (QM) are central to this process. MM methods use classical physics to approximate the potential energy of a molecule as a function of its atomic coordinates, offering a rapid way to explore a wide range of possible conformations. More rigorous QM methods, particularly Density Functional Theory (DFT), provide a more accurate description of the electronic structure. nih.govmdpi.comnih.govmdpi.com DFT calculations can determine optimized molecular geometries, vibrational frequencies, and electronic properties by solving the Kohn-Sham equations for the system. nih.govmdpi.com By mapping the potential energy surface, researchers can identify low-energy conformations, which are the most likely to be populated at a given temperature, and determine the energy barriers between them. For tetralin-based structures, this includes predicting the puckering of the saturated ring and the orientation of the ethyl and methyl substituents.

Table 1: Key Computational Methods for Structure Prediction

| Method | Principle | Typical Application |

| Molecular Mechanics (MM) | Uses classical force fields to calculate potential energy based on bond lengths, angles, and torsions. | Rapid conformational searching and energy minimization of large systems. |

| Density Functional Theory (DFT) | A quantum mechanical method that calculates the electronic structure based on electron density. nih.gov | High-accuracy geometry optimization, calculation of electronic properties. mdpi.combohrium.com |

| Ab initio Methods | Quantum mechanical methods based on first principles, without empirical parameters. | Benchmark calculations for smaller molecules to validate other methods. |

These theoretical predictions provide the essential structural inputs for the more complex simulations described in the following sections.

Molecular Docking Simulations for Ligand-Receptor Interactions (Focusing on 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is instrumental in understanding how a compound like 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin (AETT), a prominent analogue, might interact with biological targets such as hormone receptors. nist.govchemeo.comnist.gov

The docking process involves two main steps: sampling and scoring. First, the algorithm samples a vast number of possible binding poses of the ligand within the receptor's binding site. youtube.com This binding site can be known from experimental data (e.g., a co-crystallized ligand) or predicted using computational tools. youtube.com Second, a scoring function is used to estimate the binding affinity for each pose, ranking them to identify the most likely binding mode. acs.org

For AETT, which has been shown to possess hormonal activity, docking simulations can elucidate its interaction with receptors like the estrogen or androgen receptors. nih.gov The simulation would predict which amino acid residues in the receptor's binding pocket form key interactions (e.g., hydrogen bonds, hydrophobic contacts, van der Waals forces) with the AETT molecule. nist.govacs.org The results can explain the structural basis for the compound's biological activity and guide the design of new molecules with modified properties.

Table 2: Typical Outputs from Molecular Docking of AETT

| Output Parameter | Description | Significance |

| Binding Energy/Score | A numerical score (e.g., in kcal/mol) that estimates the strength of the ligand-receptor interaction. | Ranks different binding poses and can be used to compare the affinity of different ligands for the same receptor. |

| Predicted Pose | The 3D orientation and conformation of the ligand within the binding site. | Reveals the specific geometry of the ligand-receptor complex. |

| Key Interactions | A list of specific contacts (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and receptor residues. | Identifies the critical molecular features responsible for binding affinity and specificity. acs.org |

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, revealing the atomistic movements and changes over time. nih.govyoutube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the binding process, conformational changes, and the stability of the ligand-receptor complex. nih.govresearchgate.net

Starting from a docked pose of AETT in a receptor, an MD simulation can track the trajectories of all atoms in the system, including the protein, the ligand, and surrounding solvent molecules. acs.org These simulations, often spanning from nanoseconds to microseconds, can reveal:

Conformational Stability: Whether the initial docked pose is stable over time or if the ligand shifts to a different binding mode. acs.org

Binding/Unbinding Events: By using enhanced sampling techniques, MD can simulate the entire process of a ligand entering and leaving a binding site, providing insights into binding kinetics. nih.gov

Role of Water: The explicit inclusion of water molecules shows their crucial role in mediating or competing with ligand-receptor interactions.

Protein Flexibility: MD demonstrates how the protein itself may change conformation upon ligand binding (induced fit), a phenomenon not fully captured by rigid-receptor docking. pnas.orgnih.gov

By analyzing the simulation trajectory, researchers can calculate the binding free energy, which is a more rigorous estimate of binding affinity than docking scores. This provides a deeper, mechanistic understanding of how AETT interacts with its biological targets. nist.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological and Environmental Fate Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that links the chemical structure of a compound to its biological activity or environmental fate. ecetoc.orgresearchgate.net For compounds like this compound, QSAR models can predict various endpoints without the need for extensive experimental testing. nih.govnih.gov

A QSAR model is a mathematical equation that relates numerical descriptors of a molecule to a specific property. nih.gov The process involves:

Data Collection: Assembling a training set of structurally similar compounds with known experimental data for the endpoint of interest (e.g., toxicity, biodegradability, receptor binding affinity). qsartoolbox.org

Descriptor Calculation: For each molecule, calculating a range of numerical descriptors that encode its structural, physicochemical, and electronic properties. nih.gov

Model Development: Using statistical methods like multiple linear regression or machine learning algorithms to build a model that correlates the descriptors with the observed activity. nih.govmdpi.com

Validation: Testing the model's predictive power on an external set of compounds not used in model development. ecetoc.org

For this compound and its analogues, QSAR models can be developed to predict:

Biological Activity: Endpoints such as estrogenic or androgenic activity, which are known for some polycyclic musks. nih.gov

Environmental Fate: Properties like biodegradability, bioaccumulation potential, and soil sorption, which are crucial for environmental risk assessment.

Toxicity: Acute or chronic toxicity to aquatic organisms or other species. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Modeling

| Descriptor Class | Example Descriptors | Information Encoded |

| Physicochemical | LogP (octanol-water partition coefficient), Molecular Weight | Hydrophobicity, size |

| Topological | Connectivity indices, Shape indices | Molecular branching and shape |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges | Electron-donating/accepting ability, polarity, reactivity nih.gov |

| 3D Descriptors | Van der Waals volume, Surface area | Three-dimensional size and shape |

QSAR provides a rapid and cost-effective tool for screening large numbers of chemicals and prioritizing them for further experimental investigation, playing a key role in modern chemical assessment. nih.gov

Biological Activities and Mechanistic Investigations of 6 Ethyl 1,1,4,4 Tetramethyltetralin Derivatives Primarily 7 Acetyl 6 Ethyl 1,1,4,4 Tetramethyltetralin

Antioxidant Potential and Free Radical Scavenging Capacity

There is a lack of specific scientific studies investigating the antioxidant potential and free radical scavenging capacity of 6-Ethyl-1,1,4,4-tetramethyltetralin and its derivatives, including 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin (AETT). Therefore, no data is available to quantify its ability to neutralize free radicals or inhibit oxidative processes.

Receptor Interactions and Endocrine Modulatory Effects of 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin

The interaction of 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin (AETT), also known by its synonym AHTN, with nuclear receptors has been a primary focus of toxicological research. These studies have revealed its potential to act as an endocrine modulator.

Estrogen Receptor (ERα and ERβ) Modulation

AETT has been shown to exhibit both weak estrogenic and anti-estrogenic activities, depending on the specific estrogen receptor subtype (ERα or ERβ) and the cellular context. panda.org

Research has indicated that AETT can weakly bind to estrogen receptors and induce a slight, dose-dependent stimulation of transcriptional activity through ERα. nih.gov However, this estrogenic response was not observed with ERβ. nih.gov Some in vitro studies using human breast cancer cells (MCF-7) have demonstrated that AETT can increase the proliferation rate, suggesting estrogenic activity. panda.org

Interaction with Androgen Receptor (AR) and Progesterone Receptor (PR)

Current scientific literature available through targeted searches does not provide specific details regarding the direct interaction of this compound or its primary derivative, 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin, with the Androgen Receptor (AR) and Progesterone Receptor (PR). While research exists on other molecules that act as AR inhibitors, such as seviteronel, these are structurally distinct compounds, and the data cannot be extrapolated to this compound or its derivatives. Therefore, the binding affinity and functional impact of these specific tetralin compounds on AR and PR remain an area for future investigation.

Computational Studies on Interactions with Viral Proteins (e.g., SARS-CoV-2 Mpro and PLpro)

Computational studies have identified 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin as a potential inhibitor of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. In a study analyzing the chemical components of an Ecuadorian herbal infusion known as "horchata," this compound was one of three candidates identified for its potential to inhibit Mpro. Molecular dynamics simulations predicted that 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin interacts with the Mpro active site, interestingly, without forming any hydrogen bonds with the receptor residues. This suggests that its inhibitory action may be driven by other types of molecular interactions.

| Compound | Target Protein | Predicted Interaction | Key Findings |

| 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin | SARS-CoV-2 Mpro | Potential Inhibition | Predicted to interact with the active site; notably forms no hydrogen bonds. |

Presence and Role in Natural Product Extracts and Phytochemical Analysis

Identification in Various Plant Species (Lobularia maritima, Zehneria scabra, Launaea nudicaulis, Urtica pilulifera, "horchata" infusion)

Phytochemical analyses have successfully identified 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin in a variety of plant species and a traditional herbal beverage. Gas chromatography-mass spectrometry (GC-MS) has been a key technique in these identifications.

The compound has been detected in:

Zehneria scabra : A study on the leaf extract of this perennial climbing herb identified 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin as one of the main constituents, accounting for 8.96% of the total compounds in the chromatogram. tandfonline.comnih.gov

Launaea nudicaulis : In an analysis of the ethyl acetate (B1210297) leaf extract, 7-acetyl-6-ethyl-1,1,4,4-tetramethyltetralin was found to be the major compound, constituting 20.61% of the identified components. nih.govfrontiersin.org

Urtica pilulifera : The essential oil extracted from the aerial parts of this plant was shown to contain 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin as a major component, at 19.61%. iiste.org It has also been identified in the related species Urtica dioica. nih.govgazi.edu.tr

"Horchata" infusion : This traditional Ecuadorian herbal drink was found to contain 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin through HPLC-DAD/ESI-MSn and GC–MS analysis.

In contrast, a phytochemical analysis of the methanolic extract of Lobularia maritima did not report the presence of this compound or its acetylated derivative among the identified apolar and polar constituents. nih.gov

| Natural Source | Part/Type Analyzed | Analytical Method | Relative Abundance (%) |

| Zehneria scabra | Leaf Extract | GC-MS | 8.96 tandfonline.comnih.gov |

| Launaea nudicaulis | Leaf Extract (Ethyl Acetate) | GC-MS | 20.61 nih.govfrontiersin.org |

| Urtica pilulifera | Essential Oil (Aerial Parts) | GC-MS | 19.61 iiste.org |

| "Horchata" Infusion | Herbal Extract | HPLC-DAD/ESI-MSn, GC-MS | Identified, % not specified |

Contribution to the Overall Biological Activity of Herbal Extracts

In the leaf extract of Zehneria scabra , which demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, this compound is one of the major phytochemicals. tandfonline.comnih.gov The extract's efficacy is attributed to its complex mixture of constituents, including terpenoids, alkaloids, and phenols, with 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin being a prominent ketone. tandfonline.com

The ethyl acetate leaf extract of Launaea nudicaulis , where 7-acetyl-6-ethyl-1,1,4,4-tetramethyltetralin is the most abundant compound, exhibited potent antibacterial, antibiofilm, and anticancer activities. nih.govfrontiersin.orgnih.gov The extract showed efficacy against multi-drug resistant Pseudomonas aeruginosa and demonstrated cytotoxic effects on MCF-7 and Hep-G2 cancerous cell lines. nih.govfrontiersin.org

The essential oil of Urtica pilulifera , containing a high percentage of 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin, is noted as a natural source of antimicrobial agents. iiste.org

These findings indicate that while the biological activity of an extract is the result of synergistic or additive effects of all its components, the significant presence of 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin points to its potential role in the observed antimicrobial and cytotoxic properties of these traditional remedies.

Environmental Distribution, Persistence, and Ecotoxicological Assessment of Polycyclic Musks, Including 7 Acetyl 6 Ethyl 1,1,4,4 Tetramethyltetralin

Occurrence and Concentration in Aquatic Environments

Due to their extensive use in consumer products that are ultimately washed down the drain, polycyclic musks are frequently detected in aquatic environments. Municipal wastewater serves as a primary conduit for these compounds into rivers, lakes, and other surface waters.

Studies have consistently identified various polycyclic musks in municipal wastewater effluents. For instance, in a study of a small German river, the polycyclic musks Galaxolide (HHCB) and Tonalide (AHTN) were detected in wastewater treatment plant (WWTP) effluents, which were identified as the main source of these compounds in the receiving surface water. epa.gov Downstream of the WWTPs, the median concentrations of HHCB and its degradation product, HHCB-lactone, were 0.26 µg/L and 1.0 µg/L, respectively, while AHTN was found at a median concentration of 0.06 µg/L. epa.gov

In North America, research on the Great Lakes has also highlighted the presence of polycyclic musks. A study of Lake Erie and Lake Ontario sediments revealed the presence of several polycyclic musks, with estimated total yearly loadings into Lake Ontario of 4100 kg/yr for HHCB. nih.gov The primary source of these fragrances to the Great Lakes is attributed to wastewater treatment plant effluent. nih.gov

A study focusing on the Las Vegas Wash and Lake Mead confirmed the presence of polycyclic and nitro musk compounds in sewage effluent, the lake water itself, and in resident carp (B13450389). unlv.edu Although the concentrations were found to be lower than in some previous studies in other countries, their presence underscores the widespread environmental distribution of these compounds. unlv.edu

Table 1: Concentration of Selected Polycyclic Musks in Aquatic Environments

| Compound | Location | Matrix | Concentration | Reference |

| HHCB | Small German River (downstream of WWTP) | Water | 0.26 µg/L (median) | epa.gov |

| AHTN | Small German River (downstream of WWTP) | Water | 0.06 µg/L (median) | epa.gov |

| HHCB-lactone | Small German River (downstream of WWTP) | Water | 1.0 µg/L (median) | epa.gov |

| HHCB | Peterborough WWTP, Canada | Aqueous Sewage | 173.1 ± 43.4 ng/L | nih.gov |

| AHTN | Peterborough WWTP, Canada | Aqueous Sewage | 41.6 ± 15.8 ng/L | nih.gov |

| HHCB | Kentucky and Georgia, USA WWTPs | Wastewater | 10 to 7,030 ng/L | nih.gov |

| AHTN | Kentucky and Georgia, USA WWTPs | Wastewater | 13 to 5,400 ng/L | nih.gov |

Fate and Removal Mechanisms in Wastewater Treatment Plants and Biosolids

Wastewater treatment plants are critical in determining the amount of polycyclic musks that enter the environment. However, their removal efficiency can be variable. The primary removal mechanism for these lipophilic compounds is not degradation but rather partitioning from the aqueous phase to the sludge (biosolids) during treatment. nih.gov

Similarly, research on two WWTPs in Kentucky and Georgia, USA, found removal efficiencies for HHCB and AHTN to be between 72% and 98%. nih.gov However, a mass balance analysis suggested that only about 30% of the incoming HHCB and AHTN was accounted for in the final effluent and sludge, indicating potential for other removal pathways or analytical challenges. nih.gov

The accumulation of polycyclic musks in biosolids is a significant concern, as these biosolids are often applied to agricultural land as fertilizer. This practice can introduce these persistent compounds into terrestrial ecosystems. In an agricultural field amended with biosolids, HHCB and AHTN were detected in the soil immediately after application at mean concentrations of 1.0 and 1.3 µg/kg, respectively, though these concentrations declined over the following six weeks. nih.gov

Bioaccumulation Potential in Aquatic Biota

The lipophilic nature of polycyclic musks gives them a high potential to bioaccumulate in the fatty tissues of aquatic organisms. Fish and other biota living in waters receiving wastewater effluent are particularly at risk of accumulating these compounds.

A study investigating various fish species and mussels in the pond of a municipal sewage treatment plant found evidence of species-dependent bioaccumulation of polycyclic and nitro musks. nih.gov Another study in Berlin waterways, which are known to be contaminated with sewage, reported significant levels of polycyclic musks in several fish species. epa.gov For example, the mean concentration of HHCB in the edible parts of eels from highly polluted waters was 1513 µg/kg (wet weight), while AHTN was found at 726 µg/kg. epa.gov

In the aforementioned study of a small German river, brown trout caught downstream of the WWTPs showed significantly increased median concentrations of HHCB and AHTN in their tissues, at 10.8 µg/g lipid weight and 3.7 µg/g lipid weight, respectively. epa.gov Research on carp (Cyprinus carpio) in waters receiving municipal effluent also confirmed the presence of polycyclic musk compounds in the whole fish tissue, linking the concentrations in the effluent to those in the biota. unlv.edu

Table 2: Bioaccumulation of Selected Polycyclic Musks in Aquatic Biota

| Compound | Species | Location | Tissue | Concentration | Reference |

| HHCB | Eel | Berlin Waterways (highly polluted) | Edible parts | 1513 µg/kg (wet weight) | epa.gov |

| AHTN | Eel | Berlin Waterways (highly polluted) | Edible parts | 726 µg/kg (wet weight) | epa.gov |

| HHCB | Brown Trout | Small German River (downstream of WWTP) | --- | 10.8 µg/g (lipid weight) | epa.gov |

| AHTN | Brown Trout | Small German River (downstream of WWTP) | --- | 3.7 µg/g (lipid weight) | epa.gov |

| HHCB | Common Bream | Berlin Waterways | --- | 1571 µg/kg (median) | epa.gov |

| AHTN | Common Bream | Berlin Waterways | --- | Not specified | epa.gov |

Biodegradation Pathways and Environmental Transformation Processes of Tetralin-Based Musks

The environmental persistence of polycyclic musks is largely due to their chemical structure, which is resistant to rapid biodegradation. The degradation of tetralin, the core structure of compounds like 6-Ethyl-1,1,4,4-tetramethyltetralin and AETT, has been studied in certain microorganisms. Aerobic biodegradation of tetralin typically begins with the insertion of oxygen into the aromatic ring by a dioxygenase enzyme. epa.gov This initial step is a common mechanism in the breakdown of aromatic compounds.

For more complex polycyclic aromatic hydrocarbons (PAHs), microbial degradation is the primary process affecting their fate in the environment. frontiersin.org The degradation of PAHs can occur under both aerobic and anaerobic conditions, with aerobic pathways generally being more rapid and involving oxygenase enzymes that hydroxylate the aromatic rings, leading to ring cleavage. nih.govgavinpublishers.com

While specific biodegradation pathways for this compound are not detailed in the available literature, the general principles of PAH and tetralin degradation suggest that its breakdown in the environment would likely be a slow process initiated by microbial enzymatic attack on the aromatic ring. The extensive methylation of the tetralin structure in many polycyclic musks can further hinder microbial degradation.

Environmental Monitoring Strategies for Polycyclic Musk Compounds

Given their widespread presence and potential for bioaccumulation, effective environmental monitoring of polycyclic musk compounds is crucial for assessing their environmental risk. nih.gov Monitoring strategies typically involve the analysis of various environmental matrices, including water, sediment, sewage sludge, and biological tissues. nih.gov

The analysis of these compounds often requires sophisticated analytical techniques, such as gas chromatography coupled with mass spectrometry (GC/MS), to accurately identify and quantify the low concentrations at which they may be present. nih.gov Passive sampling devices, like semipermeable membrane devices (SPMDs), have also been utilized to assess the bioavailable fraction of these compounds in aquatic systems. nih.gov

Monitoring programs can help to identify sources of contamination, understand the environmental fate and transport of these compounds, and assess the exposure of aquatic ecosystems. epa.gov The presence and concentration of polycyclic musks can serve as indicators of the level of contamination of a waterway with sewage. epa.gov

Structure Activity Relationship Sar Studies Within the Tetralin Framework

Influence of Ethyl and Tetramethyl Substituents on Molecular Interactions

The four methyl groups, distributed as gem-dimethyl pairs at the C1 and C4 positions of the saturated ring, provide significant steric bulk. This tetramethyl substitution effectively "locks" the conformation of the cyclohexane (B81311) portion of the tetralin ring system. By restricting rotational freedom, these groups can help to enforce a specific three-dimensional arrangement of the molecule. This pre-organization can be critical for fitting into a specific receptor binding pocket, as it reduces the entropic penalty of binding.

The ethyl group at the C6 position on the aromatic ring contributes to the molecule's lipophilicity or "greasiness." In structure-activity relationship studies of other compound classes, the length of such alkyl side-chains has been shown to follow an inverted U-shape pattern for biological activity, where potency increases up to an optimal length before decreasing as the chain becomes too bulky. ub.edu The ethyl group's size and electronic properties (weakly electron-donating) influence how the molecule interacts with hydrophobic pockets in target proteins. Research on other molecular systems has shown that alkyl groups can be crucial for maintaining side chain conformations required for binding to a target. nih.gov

Impact of Acetyl Group Position and Presence on Biological Activities (e.g., Antimicrobial, Receptor Binding)

While 6-Ethyl-1,1,4,4-tetramethyltetralin itself lacks an acetyl group, its impact can be understood by comparing it to its well-known derivative, 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin (AETT). The introduction of an acetyl group (–COCH₃) dramatically alters the molecule's physicochemical properties and, consequently, its biological activity profile.

The acetyl group introduces a potent hydrogen bond acceptor (the carbonyl oxygen) and a polar ketone functional group onto the otherwise nonpolar, lipophilic hydrocarbon skeleton. This has several key effects:

Receptor Binding: The addition of a polar, electron-rich feature creates a potential point of interaction with polar amino acid residues (like serine, threonine, or asparagine) in a receptor binding site. While the parent compound would interact primarily through weaker van der Waals forces in hydrophobic pockets, the acetylated version can form stronger, more specific hydrogen bonds, potentially leading to higher binding affinity and selectivity for certain receptors. Studies on other tetralin derivatives have shown that functional groups are key to receptor interactions. nih.gov

Antimicrobial Activity: In other classes of compounds, the addition of an acetyl group has been shown to significantly enhance antimicrobial activity. mdpi.com For instance, N-acetylated 1,3,4-oxadiazoles demonstrated greater antimicrobial effects compared to their non-acetylated counterparts. mdpi.com While direct comparative data for this specific tetralin pair is limited, the principle suggests that the acetyl group could act as a pharmacophore, enabling interactions with microbial enzymes or cell components that are unavailable to the parent compound.

The following table compares the basic properties of the parent compound with its acetylated analogue.

| Property | This compound | 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin (AETT) |

| Formula | C₁₈H₂₈ | C₁₈H₂₆O nist.gov |

| Molecular Weight | ~244.4 g/mol | ~258.4 g/mol nist.gov |

| Key Functional Group | None (Alkyl only) | Ketone (Acetyl group) echemi.com |

| Polarity | Nonpolar | Moderately Polar |

| Potential Interactions | Hydrophobic / van der Waals | Hydrophobic, Hydrogen Bond Acceptor |

This table is generated based on the structural differences between the two compounds.

Stereochemical Effects on Biological Potency and Selectivity (If applicable to the compound's stereoisomers)

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a pivotal factor in determining biological activity, as interactions with chiral biological targets like receptors and enzymes are often highly specific. mdpi.com

The compound this compound is achiral. It does not possess any stereocenters, as the carbon atoms at positions 1 and 4 are each bonded to two identical methyl groups, and no other chiral centers exist in the structure. Therefore, it does not have stereoisomers.

However, the importance of stereochemistry within the broader class of tetralin derivatives is profound and well-documented. Research on related tetralin structures demonstrates that a single chiral center can act as a "switch" that dramatically alters biological potency and selectivity. A compelling example is seen in a series of 1-amino-tetralin derivatives developed as orexin (B13118510) receptor agonists. nih.gov In this series, the stereochemistry at the C1 position dictates the selectivity between the orexin 1 (OX₁R) and orexin 2 (OX₂R) receptors. nih.gov

The (S)-isomer of a specific N-acyl-1-amino-tetralin derivative is a highly selective agonist for the OX₂R, whereas the (R)-isomer acts as a potent dual agonist for both OX₁R and OX₂R. nih.gov This demonstrates that the spatial orientation of the substituent on the chiral carbon is critical for the differential interaction with the two highly similar receptor subtypes.

The table below, based on published research findings, illustrates this dramatic stereochemical effect.

| Compound (1-amino-tetralin derivative) | Receptor | Agonist Activity (EC₅₀) | Selectivity (OX₁R/OX₂R) |

| (S)-isomer | OX₁R | >1000 nM | 461 nih.gov |

| OX₂R | 2.69 nM | ||

| (R)-isomer | OX₁R | 13.5 nM | 23.3 nih.gov |

| OX₂R | 0.579 nM |

Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.gov

This highlights a key principle in medicinal chemistry: even when a parent scaffold like this compound is achiral, the introduction of functional groups in a way that creates a stereocenter can be a powerful strategy for modulating biological activity and achieving receptor selectivity. nih.govontosight.ai

Industrial Applications and Research Perspectives for 6 Ethyl 1,1,4,4 Tetramethyltetralin and Its Analogues

Significance of 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin as a Fragrance Ingredient

7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin (AETT), commercially known as Versalide, is a synthetic compound belonging to the polycyclic musk family. oup.com For a significant period, it was a widely utilized ingredient in the fragrance industry, valued for its potent, warm, and sweet musky odor. oup.comnist.gov Its primary application was as a fragrance component in a variety of consumer products, including perfumes, soaps, and cosmetics. nist.goveuropa.eu

The significance of AETT in the fragrance industry was twofold. Firstly, it provided a cost-effective alternative to natural musk, which is derived from the musk deer and is expensive and ethically controversial to obtain. Secondly, in addition to its own desirable scent, AETT also functioned as a fixative in fragrance formulations. perfumerflavorist.com Fixatives are substances that reduce the volatility of other aromatic compounds, thereby prolonging the scent of the perfume on the skin.

However, the use of 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin as a fragrance ingredient has been prohibited. researchgate.netiltusa.com The International Fragrance Association (IFRA) banned its use due to concerns about its neurotoxicity. researchgate.netiltusa.com Similarly, the Scientific Committee on Cosmetic and Non-Food Products (SCCNFP) of the European Commission concluded that AETT should not be used in cosmetic products. mostwiedzy.pl Studies indicated that AETT could be absorbed through the skin and was associated with neurotoxic effects. mostwiedzy.pl

Table 1: Properties and Status of 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin (AETT) as a Fragrance Ingredient

| Property | Description |

| Chemical Name | 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin |

| Commercial Name | Versalide |

| Chemical Class | Polycyclic Musk |

| Odor Profile | Musky, sweet, warm |

| Primary Function | Fragrance ingredient, Fixative |

| Products Used In | Perfumes, cosmetics, soaps |

| Regulatory Status | Prohibited for use as a fragrance ingredient by IFRA researchgate.netiltusa.com |

| Reason for Prohibition | Neurotoxicity researchgate.netmostwiedzy.pl |

Potential as a Building Block in Novel Chemical Synthesis for Diverse Applications

While 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin is primarily known for its past role as a fragrance, its parent structure, 6-Ethyl-1,1,4,4-tetramethyltetralin, and its derivatives hold potential as building blocks in novel chemical syntheses for a variety of applications. The tetralin core, a partially hydrogenated naphthalene (B1677914) ring system, is a versatile scaffold that can be chemically modified to create a range of new molecules.

The reactivity of the this compound structure allows for several types of chemical transformations. The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups. The ethyl group can also be a site for chemical modification. Furthermore, in the case of its acetylated analogue (AETT), the acetyl group provides a reactive handle for a wide array of organic reactions. For instance, the ketone of the acetyl group can be reduced to an alcohol, which can then be further derivatized. It can also undergo reactions at the alpha-carbon.

These potential modifications could lead to the synthesis of novel compounds with applications in fields beyond fragrances. For example, tetralin derivatives have been investigated for their potential in medicinal chemistry, with some demonstrating biological activity. The rigid, lipophilic nature of the tetramethyltetralin core could be advantageous in designing molecules that interact with biological targets. Additionally, the development of new polymers or materials could be explored by incorporating the tetralin scaffold.

Table 2: Potential Chemical Modifications and Applications of the this compound Scaffold

| Reaction Type | Potential Modification | Potential Applications |

| Electrophilic Aromatic Substitution | Introduction of nitro, halogen, or sulfonyl groups onto the aromatic ring. | Synthesis of intermediates for pharmaceuticals, agrochemicals, or dyes. |

| Oxidation of Ethyl Group | Conversion of the ethyl group to a carboxylic acid or other oxygenated functionalities. | Creation of novel monomers for polymerization or for conjugation to other molecules. |

| Reduction of Acetyl Group (on AETT) | Conversion of the ketone to a secondary alcohol. | Generation of chiral building blocks or compounds with altered biological activity. |

| Alpha-functionalization of Acetyl Group (on AETT) | Introduction of substituents at the carbon adjacent to the carbonyl. | Development of new ligands or catalysts. |

Methodologies for Analytical Determination in Commercial Products

The determination of 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin and other polycyclic musks in commercial products is crucial for regulatory compliance and for monitoring their presence in the environment. Several analytical methodologies have been developed for the detection and quantification of these compounds.

Gas chromatography (GC) is the most widely used technique for the analysis of polycyclic musks due to their volatility. oup.com When coupled with a mass spectrometer (MS), GC-MS provides a powerful tool for both the separation and identification of these compounds, even in complex matrices like cosmetics or environmental samples. oup.com The choice of the GC column is important for achieving good separation of different musk compounds.

For sample preparation, a solvent extraction step is typically employed to isolate the fragrance components from the product matrix. In the case of aqueous samples, a liquid-liquid extraction is performed. oup.com

High-performance liquid chromatography (HPLC) can also be used as a complementary technique to GC for the analysis of fragrance ingredients. mostwiedzy.pl HPLC is particularly useful for compounds that are not sufficiently volatile for GC or that are thermally unstable. Reversed-phase HPLC with a C18 column is a common setup for this purpose.

Table 3: Analytical Methods for the Determination of 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin

| Analytical Technique | Description | Sample Preparation |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds, which are then identified by their mass-to-charge ratio. This is the most common method for polycyclic musk analysis. oup.com | Solvent extraction to isolate fragrance components from the product matrix. |

| Gas Chromatography with Flame Ionization Detection (GC-FID) | A robust and widely available GC detector, though less specific than MS for identification. | Similar to GC-MS, involving solvent extraction. |

| High-Performance Liquid Chromatography (HPLC) | Separates compounds in a liquid mobile phase. Useful for less volatile or thermally labile compounds. mostwiedzy.pl | Dilution in a suitable solvent, followed by filtration. |

Future Research Directions and Unexplored Avenues for 6 Ethyl 1,1,4,4 Tetramethyltetralin

In-depth Mechanistic Elucidation of Biological Activities for the Core Compound and its Derivatives

Currently, there is a significant gap in the understanding of the biological activities of 6-Ethyl-1,1,4,4-tetramethyltetralin. While its acetylated form, AETT, has been identified in plant extracts and noted for potential antimicrobial and antioxidant properties, the intrinsic biological effects of the non-acetylated parent compound are unknown. frontiersin.orgiiste.orgtandfonline.comnih.govmdpi.com Future research should focus on a comprehensive screening of this compound to identify any potential pharmacological activities.

Key Research Questions:

Does the core compound exhibit any cytotoxic, antimicrobial, antifungal, or antiviral properties?

What are the structure-activity relationships? How does the absence of the acetyl group in this compound, compared to AETT, alter its biological profile?

What are the specific molecular targets and signaling pathways affected by this compound and its derivatives?

Studies on related tetralin derivatives have shown a wide range of biological activities, including anticancer and anti-inflammatory effects, and they can act as receptor antagonists. researchgate.netnih.gov This suggests that the this compound scaffold could serve as a valuable starting point for the development of new therapeutic agents.

Development of Greener Synthetic Routes and Sustainable Production Methods

The synthesis of this compound is not well-documented in publicly available literature, though it is known as an intermediate in the synthesis of AETT. chemicalbook.com Traditional methods for creating tetralin structures can involve harsh chemicals and conditions. stackexchange.com There is a pressing need to develop environmentally benign and sustainable methods for the production of this and other polyalkylated tetralins.

Potential Green Chemistry Approaches:

Catalytic Hydrogenation: The use of novel, highly selective, and reusable catalysts for the hydrogenation of naphthalene (B1677914) precursors could offer a greener route. atamanchemicals.commdpi.com

Supercritical Fluids: Utilizing supercritical fluids as solvents can reduce the need for volatile organic compounds and simplify product purification. mdpi.com

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption. sapub.org

Phase Transfer Catalysis: Solid-liquid phase transfer catalysis presents an opportunity for cleaner reactions with easier separation of products. sapub.org

The principles of green chemistry, such as atom economy, use of renewable feedstocks, and designing for degradation, should guide the development of new synthetic pathways. solubilityofthings.commdpi.com

Comprehensive Environmental Risk Assessment for the Non-Acetyl Tetralin Scaffold

The environmental fate and potential toxicity of this compound are largely unknown. Its structural similarity to other persistent and bioaccumulative polycyclic musks, such as Tonalide and its isomer Versalide (AETT), raises concerns about its potential environmental impact. industrialchemicals.gov.au A thorough environmental risk assessment is crucial before any large-scale production or application is considered.

Key Areas for Investigation:

Biodegradability: Studies are needed to determine the rate and pathways of degradation in various environmental compartments (soil, water, sediment). The biodegradation of the parent compound, tetralin, is known to be initiated by microbial dioxygenase enzymes. nih.gov

Bioaccumulation Potential: The high lipophilicity suggested by its structure indicates a potential for bioaccumulation in aquatic organisms. industrialchemicals.gov.au

Ecotoxicity: Acute and chronic toxicity studies on a range of representative aquatic and terrestrial organisms are necessary to determine the potential harm to ecosystems. ontosight.ai

A tiered approach to risk assessment, starting with screening-level assessments and progressing to more detailed studies if warranted, would be a prudent strategy. nih.gov

Exploration of Novel Applications in Pharmaceutical Science, Materials Science, or Other Chemical Fields

The unique structural features of this compound, including its rigid bicyclic core and lipophilic alkyl substituents, suggest potential applications beyond its role as a synthetic intermediate.

Potential Application Areas:

Pharmaceutical Science: The tetralin scaffold is present in a number of biologically active compounds. researchgate.net The non-acetylated core could be a building block for new drug candidates, potentially as antagonists for receptors like the growth hormone secretagogue receptor, similar to other tetralin carboxamides. nih.gov

Materials Science: The thermal stability and hydrocarbon nature of the compound could make it suitable for use as a component in specialty lubricants or heat transfer fluids. ontosight.ai Its structure might also be leveraged in the design of novel polymers or organic electronic materials.

Chemical Synthesis: As a chiral molecule, enantiomerically pure forms of this compound could serve as valuable synthons or chiral auxiliaries in asymmetric synthesis.

Advanced Computational Modeling for De Novo Design of Tetralin-Based Compounds

Computational chemistry offers a powerful toolkit to accelerate the exploration of the chemical space around the this compound scaffold. frontiersin.orgbeilstein-journals.orgbohrium.comnih.govnih.gov

Computational Approaches to Guide Future Research:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the biological activity and toxicity of new derivatives based on their physicochemical properties.

Molecular Docking: This technique can be used to predict the binding affinity of this compound derivatives to specific biological targets, such as enzymes or receptors.

De Novo Design: Generative models and deep learning algorithms can be employed to design novel tetralin-based compounds with desired properties, such as high target affinity and low toxicity. nih.gov